4-Bromo-1-trityl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Bromo-1-trityl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-trityl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-1H-pyrazole with trityl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-trityl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can be used as a precursor for the synthesis of more complex heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to the formation of different pyrazole derivatives.
Scientific Research Applications
4-Bromo-1-trityl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-trityl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The trityl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
4-Bromo-1H-pyrazole-3-carboxylic acid: Lacks the trityl group, which can affect its binding properties and reactivity.
1-Trityl-1H-pyrazole-3-carboxylic acid: Lacks the bromine atom, which can influence its chemical reactivity and biological activity.
Uniqueness: The presence of both the bromine atom and the trityl group in 4-Bromo-1-trityl-1H-pyrazole-3-carboxylic acid makes it unique. These structural features can enhance its binding affinity to molecular targets and modulate its reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H17BrN2O2 |
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Molecular Weight |
433.3 g/mol |
IUPAC Name |
4-bromo-1-tritylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C23H17BrN2O2/c24-20-16-26(25-21(20)22(27)28)23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,27,28) |
InChI Key |
OFRCYYPIIFQOEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C(=N4)C(=O)O)Br |
Origin of Product |
United States |
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